

5-Chloro-6-methoxy-1H-indole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1H-indole

Cat. No.: B1288820

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-1H-indole is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular structure, featuring a chloro group at the 5-position and a methoxy group at the 6-position of the indole ring, imparts distinct physicochemical properties and a versatile reactivity profile. This makes it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the core characteristics of **5-Chloro-6-methoxy-1H-indole**, including its molecular properties, synthesis protocols, and its role in modulating key biological pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of **5-Chloro-6-methoxy-1H-indole** are summarized in the table below. This quantitative data is essential for its identification, characterization, and application in synthetic and analytical workflows.

Property	Value	Reference
Molecular Weight	181.62 g/mol	[1] [2]
Molecular Formula	C ₉ H ₈ CINO	[3]
CAS Number	90721-60-1	[3]
Appearance	White to off-white crystalline powder	
Melting Point	115 - 119 °C	
Boiling Point (Predicted)	330.7 ± 22.0 °C at 760 mmHg	
IUPAC Name	5-chloro-6-methoxy-1H-indole	[3]
SMILES	COC1=C(C=C2C=CNC2=C1)Cl	[3]
InChIKey	YZOVTJRDGFRPRI-UHFFFAOYSA-N	[3]

Predicted Spectroscopic Data

While a dedicated public spectrum for **5-Chloro-6-methoxy-1H-indole** is not readily available, the following data is predicted based on the analysis of closely related 5-chloro-indole and 5-methoxy-indole derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and NH protons, influenced by the electron-withdrawing chlorine and electron-donating methoxy groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
NH (indole)	8.0 - 8.5	Broad Singlet
H4	~7.5	Singlet
H7	~7.1	Singlet
H2	7.2 - 7.4	Doublet of Doublets
H3	6.4 - 6.6	Doublet of Doublets
OCH ₃	~3.9	Singlet

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the indole ring system.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C7a	~131
C3a	~129
C5	~125
C2	~123
C4	~112
C7	~102
C3	~101
C6	~155
OCH ₃	~56

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3400 - 3300	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	2950 - 2850	Medium
C=C Stretch (Aromatic)	1620 - 1580	Medium
C-O Stretch (Aryl Ether)	1275 - 1200	Strong
C-Cl Stretch	800 - 600	Strong

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Ion	Predicted m/z
[M] ⁺	181/183 (due to ³⁵ Cl/ ³⁷ Cl isotopes)
[M-CH ₃] ⁺	166/168
[M-Cl] ⁺	146

Experimental Protocols

General Synthesis via Chlorination of 6-Methoxyindole

A plausible and direct route to **5-Chloro-6-methoxy-1H-indole** involves the electrophilic chlorination of 6-methoxyindole. The methoxy group at the 6-position directs the incoming electrophile to the adjacent 5-position.

Materials:

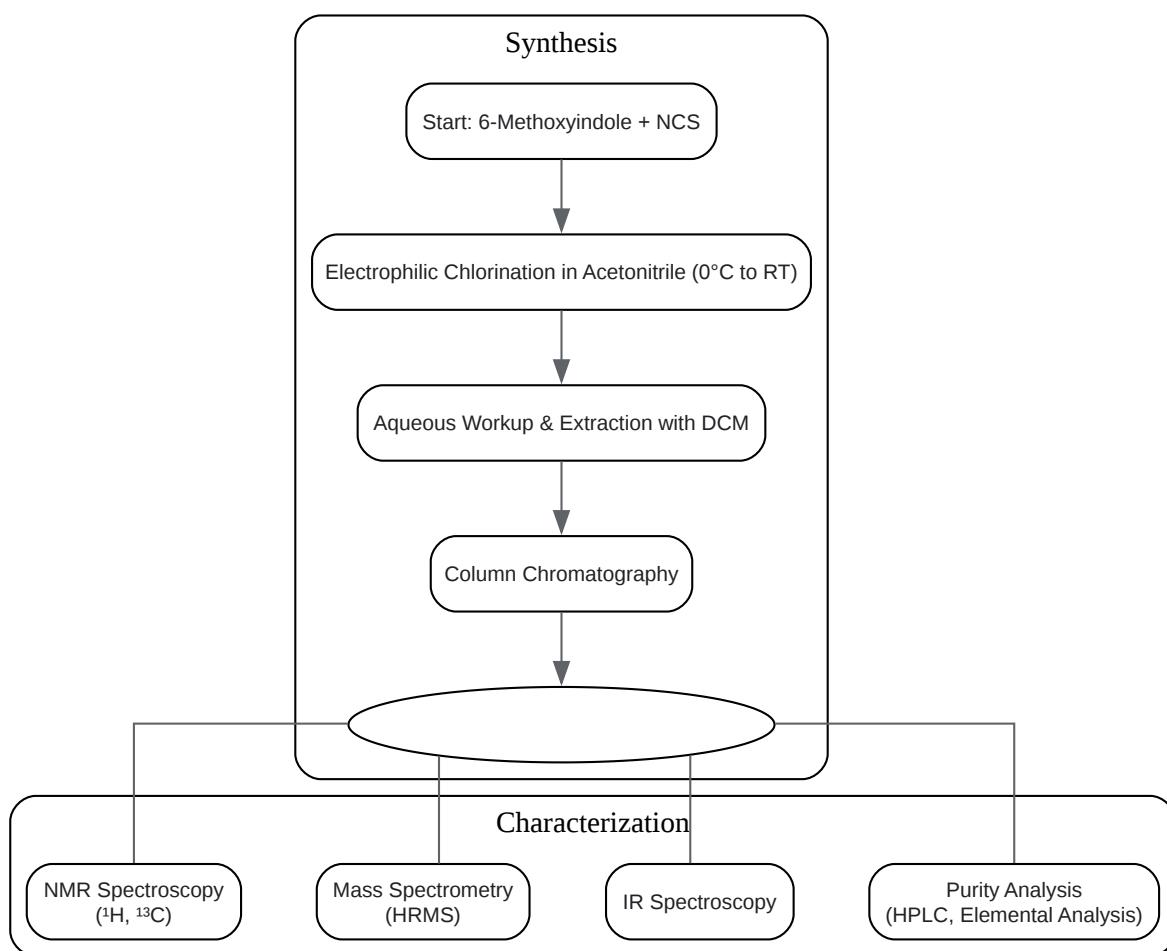
- 6-Methoxy-1H-indole
- N-Chlorosuccinimide (NCS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-indole (1 equivalent) in anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath.
- Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-Chloro-6-methoxy-1H-indole**.

Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis and characterization of **5-Chloro-6-methoxy-1H-indole**.

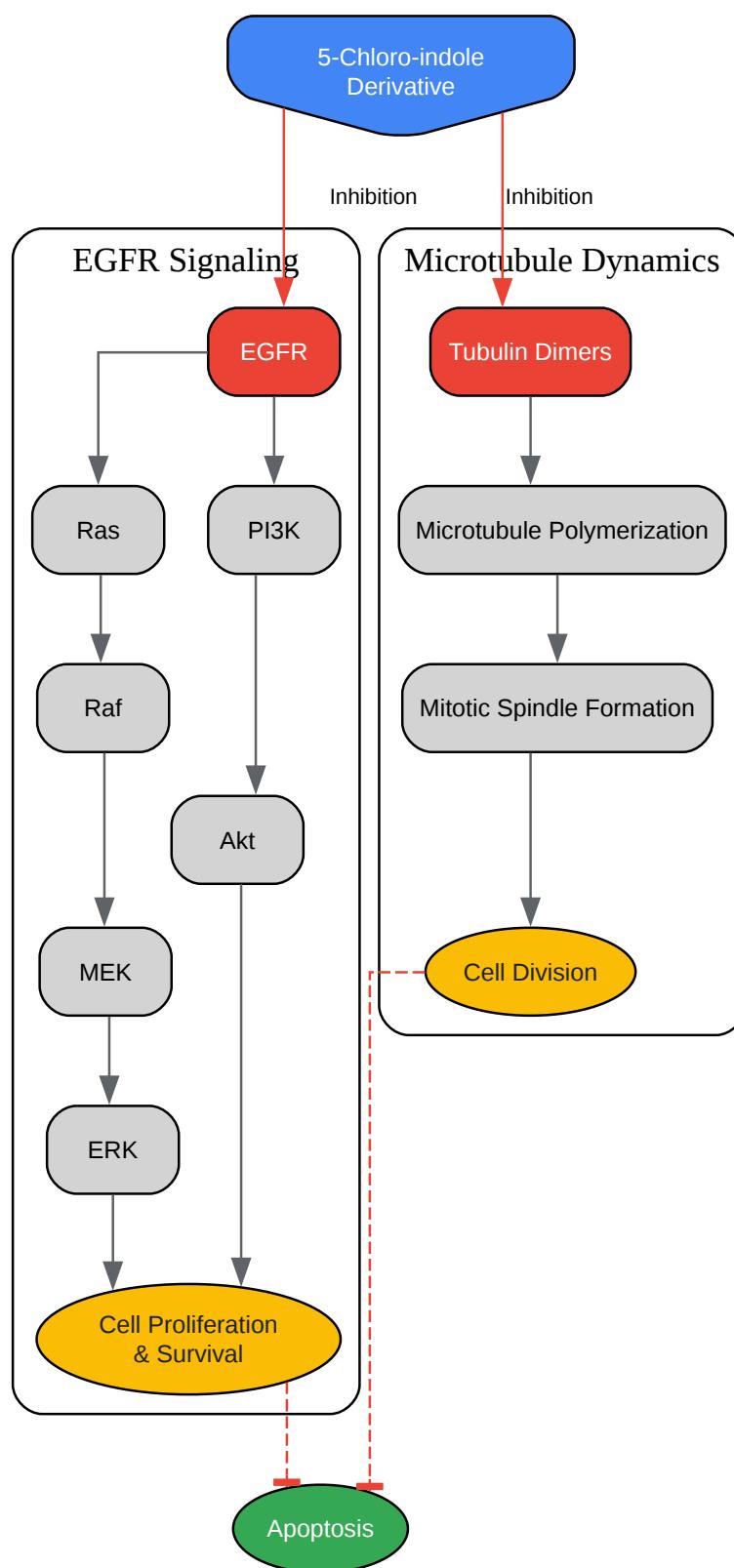
Biological Activity and Signaling Pathways

Derivatives of **5-Chloro-6-methoxy-1H-indole** have shown significant potential in modulating various biological pathways, making them attractive candidates for drug development, particularly in oncology and anti-inflammatory research.

Anticancer Activity: Targeting EGFR and Tubulin

Several studies have highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents. The mechanisms of action often involve the inhibition of key proteins crucial for cancer cell proliferation and survival.

1. **Epidermal Growth Factor Receptor (EGFR) Inhibition:** Certain derivatives of 5-chloro-indole have been designed as inhibitors of both wild-type and mutant forms of EGFR.^[4] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, proliferation, and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.^[4]
2. **Tubulin Polymerization Inhibition:** Another important anticancer mechanism for indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.^[5] By binding to the colchicine-binding site on β -tubulin, these compounds prevent the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.^[5]

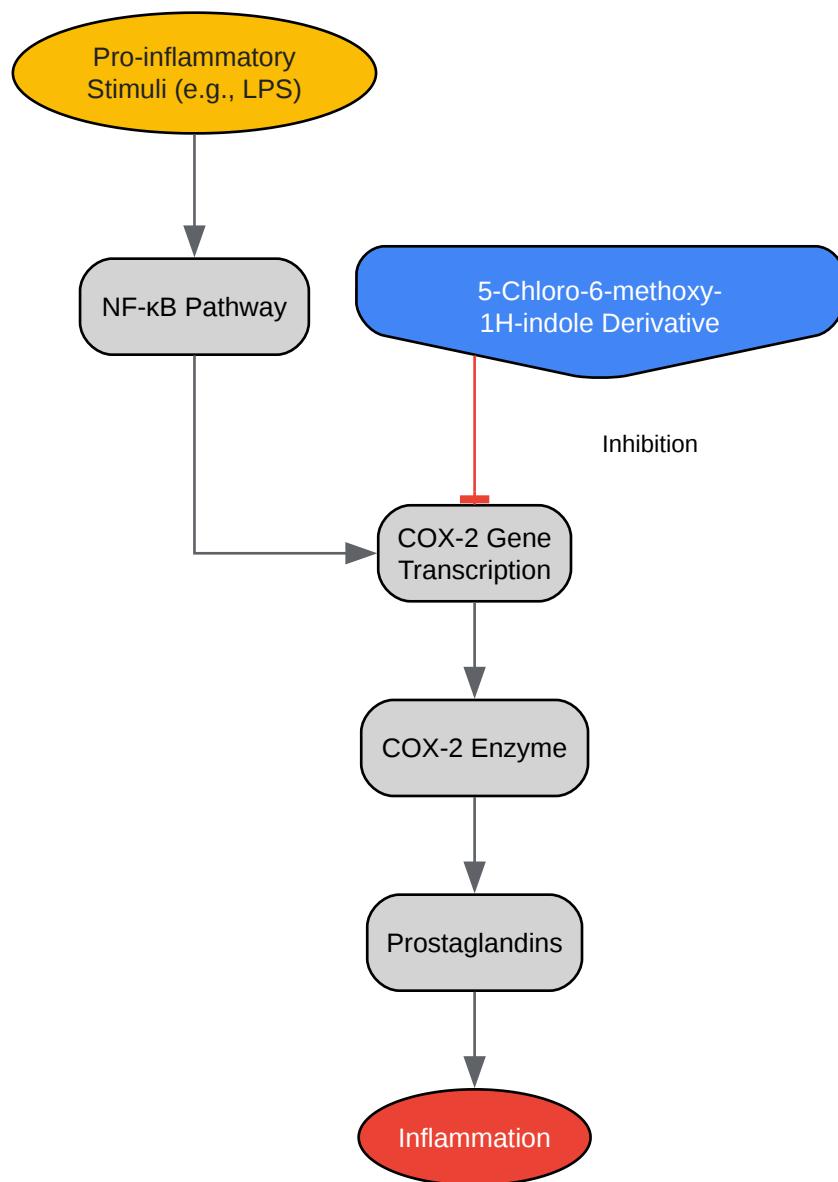
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Caption: Anticancer mechanisms of 5-chloro-indole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indole derivatives are also recognized for their anti-inflammatory properties. The 5-methoxyindole structure, in particular, has been implicated in the regulation of key inflammatory enzymes.

Cyclooxygenase-2 (COX-2) Inhibition: 5-methoxyindole metabolites have been shown to suppress the expression of COX-2, a key enzyme involved in the inflammatory response and tumorigenesis.^[6] By inhibiting the transcriptional activation of the COX-2 gene, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators.^[6] This mechanism suggests a role for **5-Chloro-6-methoxy-1H-indole** derivatives in the development of novel anti-inflammatory agents.



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Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

5-Chloro-6-methoxy-1H-indole represents a privileged scaffold in modern medicinal chemistry. Its well-defined physicochemical properties, coupled with accessible synthetic routes, make it a valuable building block for the development of novel therapeutic agents. The demonstrated ability of its derivatives to interact with critical biological targets such as EGFR, tubulin, and COX-2 underscores its potential in the fields of oncology and inflammation. Further

exploration of the structure-activity relationships of **5-Chloro-6-methoxy-1H-indole** derivatives is warranted to unlock their full therapeutic potential.

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